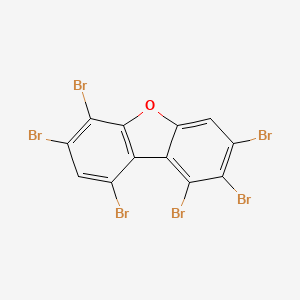
1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl- is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a triazole ring substituted with diphenylmethyl, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with benzyl chloride derivatives in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted triazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antifungal, and antimicrobial properties. .
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal biochemical processes. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole derivative with similar chemical properties but lacking the additional substituents found in 1-(diphenylmethyl)-3-methyl-5-phenyl- triazole.
1,2,3-Triazole: Another triazole isomer with different nitrogen atom arrangement, leading to distinct chemical and biological properties.
Benzyltriazole: A triazole derivative with a benzyl group, used in various chemical and industrial applications.
Uniqueness
1H-1,2,4-Triazole, 1-(diphenylmethyl)-3-methyl-5-phenyl- stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
490027-52-6 |
|---|---|
Molecular Formula |
C22H19N3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-benzhydryl-3-methyl-5-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C22H19N3/c1-17-23-22(20-15-9-4-10-16-20)25(24-17)21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16,21H,1H3 |
InChI Key |
POBOCVYOIRNYFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)







![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)
![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)

![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)
![2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B12591497.png)
